2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound combines a naphthofuran moiety with a trifluoromethyl-substituted phenylacetamide group, resulting in a molecule with interesting chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds based on the benzofuran core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in insulin signaling and is considered a promising target for the treatment of diabetes mellitus .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets and cause significant biological changes . For instance, some benzofuran derivatives have shown to inhibit tumor necrosis factor (TNF-α) production .
Biochemical Pathways
Benzofuran derivatives are known to influence several biological pathways related to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthofuran core, which can be achieved through cyclization reactions involving naphthalene derivatives and suitable reagents. The trifluoromethylphenylacetamide moiety is then introduced via acylation reactions.
For example, a typical synthetic route might involve:
Cyclization: Starting from a naphthalene derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) to form the naphthofuran core.
Acylation: The naphthofuran intermediate is then acylated with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthofuran moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-naphtho[2,1-b]furan-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(naphtho[2,1-b]furan-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
Comparison
Compared to similar compounds, 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the trifluoromethyl group on the phenyl ring can affect the compound’s electronic properties and its interaction with biological targets, making it unique among its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-5-3-6-16(11-15)25-19(26)10-14-12-27-18-9-8-13-4-1-2-7-17(13)20(14)18/h1-9,11-12H,10H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGWJORWHAPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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